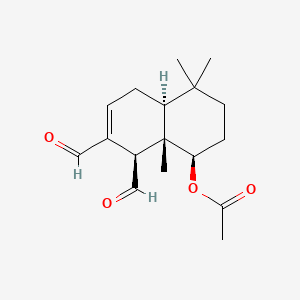

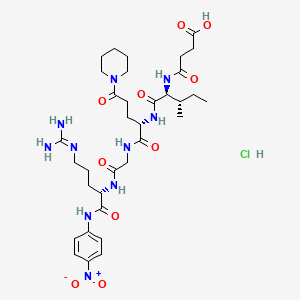

trans-4-(amino-15N-methyl-13C)-cyclohexanecarboxylic-13C acid

Overview

Description

Scientific Research Applications

Dermatology: Rosacea Treatment

Tranexamic Acid-13C2,15N has been studied for its potential role in the treatment of rosacea, a chronic inflammatory skin disease . It has been found to alleviate rosacea symptoms by restoring the permeability barrier, ameliorating the immune reaction, and inhibiting angiogenesis .

Hemorrhage Treatment

Tranexamic Acid-13C2,15N is known for its popular application in hemorrhage treatment . It is a synthetic, lysine-like compound that competitively inhibits fibrinogen production by synthesizing fibrinolytic enzymes .

Management of Skin Conditions

Apart from rosacea, Tranexamic Acid-13C2,15N has been used to manage a number of skin conditions, including melasma, chronic urticaria, and angioedema .

Inhibitor of Fibrinolysis

Tranexamic Acid-13C2,15N is an inhibitor of fibrinolysis that inhibits the interaction of plasmin with fibrin . This property makes it useful in controlling bleeding in various clinical situations.

Chronic Bile Duct Injury Treatment

In a mouse model of chronic bile duct injury, Tranexamic Acid-13C2,15N has been found to reduce increases in the expression of the profibrogenic genes Timp1 and Col1a1 .

Material Science

In the realm of material science, Tranexamic Acid-13C2,15N finds application in the exploration of new materials with enhanced performance characteristics .

Mechanism of Action

Target of Action

Tranexamic Acid-13C2,15N, also known as trans-4-(amino-15N-methyl-13C)-cyclohexanecarboxylic-13C acid or 4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the breakdown of fibrin clots .

Mode of Action

Tranexamic Acid-13C2,15N competitively and reversibly inhibits the activation of plasminogen . It binds at several distinct sites on plasminogen, including four or five low-affinity sites and one high-affinity site . The high-affinity site is involved in its binding to fibrin . This interaction prevents the conversion of plasminogen to plasmin, an enzyme responsible for fibrin degradation .

Biochemical Pathways

By inhibiting the activation of plasminogen, Tranexamic Acid-13C2,15N interferes with the normal fibrinolysis process . This results in the preservation and stabilization of the fibrin matrix structure , thereby reducing clot breakdown and controlling bleeding .

Pharmacokinetics

The pharmacokinetics of Tranexamic Acid-13C2,15N involves its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 34% . It undergoes minimal metabolism and is primarily eliminated through the kidneys .

Result of Action

The primary result of Tranexamic Acid-13C2,15N’s action is the reduction or prevention of hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . It is used in the treatment of conditions such as hereditary angioedema, heavy menstrual bleeding, and significant bleeding in the context of hyperfibrinolysis .

Action Environment

The action, efficacy, and stability of Tranexamic Acid-13C2,15N can be influenced by various environmental factors. For instance, the requirement for intravenous administration can limit accessibility to therapy in some situations . Furthermore, the compound’s effectiveness can be affected by the patient’s renal and hepatic function .

properties

IUPAC Name |

4-((15N)azanyl(113C)methyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)/i5+1,8+1,9+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-XGOBPNGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[13CH2][15NH2])[13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(amino-15N-methyl-13C)-cyclohexanecarboxylic-13C acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)

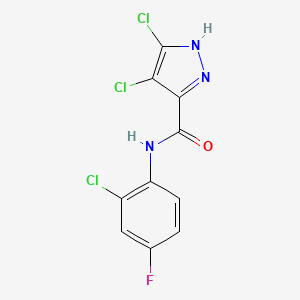

![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

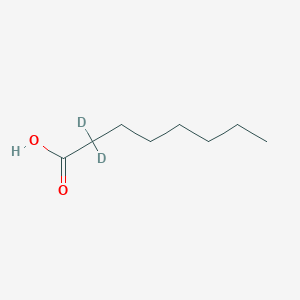

![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)

![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)